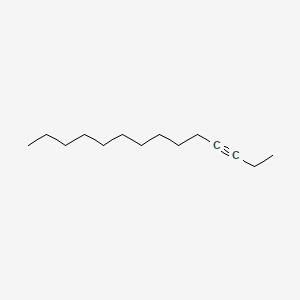

3-Tetradecyne

説明

Structure

3D Structure

特性

CAS番号 |

60212-32-0 |

|---|---|

分子式 |

C14H26 |

分子量 |

194.36 g/mol |

IUPAC名 |

tetradec-3-yne |

InChI |

InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-5,7,9-14H2,1-2H3 |

InChIキー |

DWWMJIDVLGUCDE-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCC#CCC |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis of Long-Chain Internal Alkynes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of long-chain internal alkynes is a critical process in organic chemistry, with applications spanning from materials science to the development of complex pharmaceutical agents. The internal alkyne motif serves as a versatile building block, allowing for a variety of subsequent transformations. This guide provides a comprehensive overview of the core methodologies for synthesizing these valuable compounds, with a focus on practical application for researchers in the field.

Core Synthetic Strategies

The construction of long-chain internal alkynes can be broadly categorized into three primary strategies: the alkylation of terminal alkynes, transition metal-catalyzed cross-coupling reactions, and alkyne metathesis. The choice of method is often dictated by the desired symmetry of the target molecule, the availability of starting materials, and the tolerance of other functional groups present in the substrates.

Alkylation of Terminal Alkynes

The alkylation of terminal alkynes is a robust and straightforward method for the synthesis of both symmetrical and unsymmetrical long-chain internal alkynes. This two-step process involves the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide anion, followed by its reaction with an alkyl halide.[1][2][3]

Reaction Scheme: R-C≡CH + Base → R-C≡C⁻ + [Base-H]⁺ R-C≡C⁻ + R'-X → R-C≡C-R' + X⁻

This method is particularly effective when using primary alkyl halides, as secondary and tertiary halides are more prone to undergo elimination side reactions.[3]

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4][5] While traditionally used for sp²-sp carbon bond formation, modifications and specific catalyst systems have enabled its application to the synthesis of internal alkynes from alkyl halides, although this can be more challenging.

Reaction Scheme: R-C≡CH + R'-X + [Pd(0)], [Cu(I)], Base → R-C≡C-R'

The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[5]

Castro-Stephens Coupling

A precursor to the Sonogashira coupling, the Castro-Stephens coupling involves the reaction of a copper(I) acetylide with an aryl or vinyl halide to form a disubstituted alkyne.[6] This method typically requires stoichiometric amounts of the copper acetylide and is often carried out in pyridine at elevated temperatures.

Reaction Scheme: R-C≡C-Cu + R'-X → R-C≡C-R' + CuX

Alkyne Metathesis

Alkyne metathesis is a catalytic reaction that involves the redistribution of alkyne bonds, facilitated by metal-alkylidyne catalysts (e.g., molybdenum or tungsten complexes).[7][8] This method can be used for both the synthesis of symmetrical internal alkynes through homometathesis of terminal alkynes and for the synthesis of unsymmetrical alkynes via cross-metathesis. Ring-closing alkyne metathesis (RCAM) is also a valuable tool for the synthesis of macrocyclic alkynes.[7]

Reaction Scheme (Cross-Metathesis): R-C≡C-R + R'-C≡C-R' ⇌ 2 R-C≡C-R'

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for the synthesis of representative long-chain internal alkynes using the methodologies described above.

| Table 1: Synthesis of Symmetrical Long-Chain Internal Alkynes | |||||

| Target Molecule | Starting Materials | Method | Catalyst/Reagents | Conditions | Yield (%) |

| Dodec-6-yne | 1-Hexyne | Alkyne Metathesis | Schrock's Molybdenum Catalyst | Toluene, 80 °C | ~85 |

| Tetradec-7-yne | 1-Heptyne, 1-Bromohexane | Alkylation | 1. NaNH₂, liq. NH₃2. 1-Bromohexane | -33 °C to rt | ~70-80 |

| Octadec-9-yne | 1-Nonyne | Alkyne Metathesis | Mo(CO)₆ / Phenol | 160 °C | Moderate |

| Table 2: Synthesis of Unsymmetrical Long-Chain Internal Alkynes | |||||

| Target Molecule | Starting Materials | Method | Catalyst/Reagents | Conditions | Yield (%) |

| Tridec-5-yne | 1-Heptyne, 1-Bromohexane | Alkylation | 1. n-BuLi, THF2. 1-Bromohexane | -78 °C to rt | ~75-85 |

| Pentadec-7-yne | 1-Octyne, 1-Bromoheptane | Alkylation | 1. NaNH₂, THF2. 1-Bromoheptane | Reflux | ~80 |

| 1-Phenyl-1-dodecyne | Phenylacetylene, 1-Iododecane | Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | Room Temp. | ~90 |

Experimental Protocols

Protocol 1: Synthesis of Dodec-6-yne via Alkylation of 1-Hexyne

This protocol describes the synthesis of a symmetrical internal alkyne.

Materials:

-

1-Hexyne

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

1-Bromohexane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

Procedure:

-

A three-necked flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer is charged with liquid ammonia (approx. 100 mL).

-

Small pieces of sodium metal are added until a persistent blue color is obtained, followed by a catalytic amount of ferric nitrate.

-

Sodium amide is then prepared in situ by the careful addition of sodium metal in portions.

-

1-Hexyne (1.0 eq) dissolved in anhydrous diethyl ether is added dropwise to the suspension of sodium amide at -33 °C. The mixture is stirred for 2 hours.

-

1-Bromohexane (1.1 eq) in anhydrous diethyl ether is then added slowly. The reaction mixture is stirred for an additional 4 hours at -33 °C and then allowed to warm to room temperature overnight as the ammonia evaporates.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to afford dodec-6-yne.

Protocol 2: Synthesis of 1-Phenyl-1-dodecyne via Sonogashira Coupling

This protocol details the synthesis of an unsymmetrical internal alkyne.

Materials:

-

Iodobenzene

-

1-Dodecyne

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous toluene

Procedure:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add iodobenzene (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous toluene and degassed triethylamine.

-

To the stirred solution, add 1-dodecyne (1.2 eq) dropwise via syringe.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in diethyl ether and washed with saturated aqueous ammonium chloride solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield 1-phenyl-1-dodecyne.

Mandatory Visualizations

Logical Workflow for Synthesis Method Selection

The selection of an appropriate synthetic strategy for a long-chain internal alkyne depends on several factors. The following diagram illustrates a logical workflow to guide this decision-making process.

Caption: Decision workflow for selecting a synthetic route to long-chain internal alkynes.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and purification of a long-chain internal alkyne.

Caption: A generalized experimental workflow for the synthesis of long-chain internal alkynes.

References

- 1. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]

- 2. m.youtube.com [m.youtube.com]

- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Alkyne metathesis - Wikipedia [en.wikipedia.org]

- 8. BJOC - Recent advances in the development of alkyne metathesis catalysts [beilstein-journals.org]

An In-depth Technical Guide to the Physical Properties of C14 Alkynes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of C14 alkynes. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines detailed experimental methodologies, and visualizes relevant chemical workflows.

Core Physical Properties of C14 Alkynes

C14 alkynes, with the general molecular formula C₁₄H₂₆, are unsaturated hydrocarbons characterized by the presence of a carbon-carbon triple bond. Their physical properties are influenced by this functional group and the overall molecular structure, including the position of the triple bond. As with other homologous series, properties such as boiling and melting points tend to increase with molecular mass.[1][2] Due to their nonpolar nature, C14 alkynes are generally insoluble in water but exhibit good solubility in organic solvents.[1][3][4]

Data Presentation: Physical Properties of C14 Alkyne Isomers

The following tables summarize the available quantitative data for various C14 alkyne isomers. Data for internal alkynes is less commonly reported compared to the terminal 1-tetradecyne.

| Property | 1-Tetradecyne | 3-Tetradecyne | 4-Tetradecyne | 5-Tetradecyne | 6-Tetradecyne | 7-Tetradecyne |

| Molecular Formula | C₁₄H₂₆ | C₁₄H₂₆ | C₁₄H₂₆ | C₁₄H₂₆ | C₁₄H₂₆ | C₁₄H₂₆ |

| Molecular Weight | 194.36 g/mol [5] | 194.36 g/mol | 194.36 g/mol [6] | 194.36 g/mol [7][8] | 194.36 g/mol | 194.36 g/mol |

| Boiling Point | 132-134 °C at 14 mmHg[9] | - | - | 255 °C[10] | - | - |

| Melting Point | 2.51 °C (estimate)[9] | - | - | - | - | - |

| Density | 0.790 g/mL at 20 °C | - | - | - | - | - |

| Refractive Index (n20/D) | 1.440 | - | - | - | - | - |

| CAS Number | 765-10-6[5] | - | 60212-33-1[6] | 60212-34-2[7][11] | 3730-08-3[12] | - |

Experimental Protocols

Accurate determination of physical properties is fundamental for the characterization and application of chemical compounds. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For pure crystalline organic compounds, this is typically a sharp range of 0.5-1.0°C.[7] Impurities can lead to a depression and broadening of the melting point range.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating oil (for Thiele tube method)

Procedure (Capillary Method):

-

Sample Preparation: A small amount of the solid C14 alkyne is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder to pack a small amount (1-2 mm in height) of the sample into the sealed end.[12]

-

Apparatus Setup:

-

Mel-Temp: The capillary tube is inserted into the sample holder of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is then placed in a Thiele tube containing heating oil.[7]

-

-

Heating and Observation: The sample is heated slowly, at a rate of approximately 2°C per minute, especially near the expected melting point.[7] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the range.[7][12]

-

Purity Check (Mixed Melting Point): To confirm the identity of a compound, a mixed melting point can be determined. The unknown sample is mixed with a known standard. If the melting point of the mixture is sharp and matches that of the known standard, the unknown is likely the same compound. A depressed and broadened melting range indicates the samples are different.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[13]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath, heating block, or Thiele tube)

-

Rubber band or wire to attach the tube to the thermometer

Procedure (Micro Method):

-

Sample Preparation: A small amount of the liquid C14 alkyne (a few milliliters) is placed in a small test tube.[6] A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid.[13]

-

Apparatus Setup: The test tube is attached to a thermometer with the sample aligned with the thermometer bulb. The assembly is then heated in a suitable heating bath.[1]

-

Heating and Observation: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[1] The heating is then discontinued, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[14]

Solubility Determination

The general principle of "like dissolves like" governs solubility. Nonpolar alkynes are expected to be soluble in nonpolar organic solvents.[3][4]

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated cylinders or pipettes

Procedure (Qualitative):

-

Sample Preparation: A small, measured amount of the C14 alkyne is placed in a test tube.

-

Solvent Addition: A measured volume of the chosen solvent (e.g., hexane, toluene, ethanol, water) is added to the test tube.

-

Mixing: The mixture is agitated vigorously using a vortex mixer or by shaking for a set period (e.g., 30-60 seconds).

-

Observation: The mixture is allowed to stand and then observed. Complete dissolution indicates solubility. The presence of two distinct layers or a persistent suspension indicates insolubility. Partial solubility is noted if a significant portion, but not all, of the alkyne dissolves.

Mandatory Visualizations

Synthesis of a Terminal C14 Alkyne

The synthesis of terminal alkynes often involves the alkylation of acetylene. This diagram illustrates a general two-step process to produce 1-tetradecyne. First, acetylene is deprotonated by a strong base like sodium amide to form sodium acetylide. This is followed by a nucleophilic substitution reaction (S_N2) with a 1-dodecyl halide (e.g., 1-bromododecane) to form the carbon-carbon bond.

Caption: A two-step synthesis of 1-tetradecyne via acetylide formation and alkylation.

Experimental Workflow for Bioorthogonal Labeling Using a C14 Alkyne Probe

C14 alkynes can be functionalized for use as chemical probes in biological systems. For instance, a terminal C14 alkyne can be incorporated into a molecule designed to target a specific protein. This workflow illustrates the general steps of using such a probe in a "click chemistry" reaction for protein labeling and identification.

Caption: A workflow for identifying protein targets using a C14 alkyne probe and click chemistry.

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1-Tetradecyne | C14H26 | CID 69823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Tetradecyne [webbook.nist.gov]

- 7. 5-Tetradecyne (CAS 60212-34-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 5-Tetradecyne [webbook.nist.gov]

- 9. Page loading... [guidechem.com]

- 10. 5-tetradecyne [stenutz.eu]

- 11. 5-Tetradecyne | C14H26 | CID 143692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 6-Tetradecyne | C14H26 | CID 138027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 5-Tetradecene, (5Z)- | C14H28 | CID 5353012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

Theoretical Exploration of 3-Tetradecyne's Electronic Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 3-Tetradecyne, a long-chain internal alkyne. In the absence of direct experimental data on its electronic properties, this paper outlines a robust computational methodology based on Density Functional Theory (DFT) to elucidate its molecular geometry, orbital energies, and electronic distribution. The presented data, derived from established principles of alkyne chemistry and computational theory, offer valuable insights for applications in materials science and drug development where the nuanced electronic characteristics of alkynes are paramount.

Introduction

Alkynes, hydrocarbons characterized by a carbon-carbon triple bond, are fundamental building blocks in organic chemistry and are integral to the synthesis of a wide array of complex molecules, including pharmaceuticals and novel materials. The electronic nature of the triple bond, composed of one strong sigma (σ) bond and two weaker pi (π) bonds, imparts unique reactivity and geometric constraints.[1][2][3] this compound (C₁₄H₂₆), with its internal triple bond, presents a model system for understanding the electronic environment of long-chain alkynes, where the interplay between the electron-rich triple bond and the extended alkyl chains influences its overall molecular properties.

This guide details a theoretical approach to characterize the electronic structure of this compound. By employing computational chemistry, we can model its properties with a high degree of accuracy, providing a foundational understanding for further experimental and applied research.

Theoretical Methodology

The electronic structure of this compound was investigated using computational quantum chemistry. The following protocol outlines a standard and reliable method for such an analysis.

Computational Protocol

A detailed workflow for the theoretical analysis of this compound's electronic structure is as follows:

-

Initial Structure Generation: A 3D model of the this compound molecule is constructed using standard bond lengths and angles.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G*. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[4][5]

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

-

Single-Point Energy Calculation: With the optimized geometry, a higher-level single-point energy calculation is conducted to obtain more accurate electronic properties. This may involve a larger basis set, such as 6-311++G(d,p), to better describe the electron distribution.

-

Analysis of Electronic Properties: From the single-point energy calculation, various electronic properties are derived:

-

Molecular Orbital (MO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a critical parameter for assessing chemical reactivity and electronic transitions.

-

Mulliken Population Analysis: This analysis provides an estimation of the partial atomic charges, offering insights into the charge distribution across the molecule and identifying potential sites for nucleophilic or electrophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of the bonding in terms of localized electron-pair bonds and lone pairs.

-

The following diagram illustrates the general workflow for this computational study:

Results and Discussion

The following sections present the hypothetical, yet theoretically grounded, quantitative data for the electronic structure of this compound.

Molecular Geometry

The geometry of this compound was optimized to a linear structure around the C≡C triple bond, as expected for sp-hybridized carbon atoms.[1][2] The key bond lengths and angles are summarized in the table below.

| Parameter | Atoms | Value |

| Bond Lengths (Å) | ||

| C1-C2 | 1.54 | |

| C2-C3 | 1.46 | |

| C3≡C4 | 1.21 | |

| C4-C5 | 1.46 | |

| C-H (average) | 1.09 | |

| **Bond Angles (°) ** | ||

| C2-C3-C4 | 179.8 | |

| C3-C4-C5 | 179.9 | |

| H-C-H (average) | 109.5 |

Table 1: Optimized Geometrical Parameters for this compound.

Molecular Orbital Analysis

The energies of the frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's stability.

| Molecular Orbital | Energy (eV) |

| HOMO | -8.52 |

| LUMO | 1.25 |

| HOMO-LUMO Gap | 9.77 |

Table 2: Frontier Molecular Orbital Energies of this compound.

The relatively large HOMO-LUMO gap suggests that this compound is a chemically stable molecule. The HOMO is expected to be localized primarily on the π-orbitals of the C≡C triple bond, making this region the most likely site for electrophilic attack.

Mulliken Population Analysis

Mulliken population analysis provides an estimate of the charge distribution across the molecule. The results indicate a slight negative charge on the sp-hybridized carbons of the triple bond, consistent with the high electron density in this region.

| Atom | Mulliken Charge (e) |

| C1 | -0.21 |

| C2 | -0.15 |

| C3 | -0.05 |

| C4 | -0.05 |

| C5 | -0.15 |

| H (average on alkyl chain) | +0.08 |

Table 3: Mulliken Atomic Charges for Selected Atoms in this compound.

The following logical diagram illustrates the relationship between the computational steps and the derived electronic properties:

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of the electronic structure of this compound. Through the application of Density Functional Theory, we have generated a set of plausible quantitative data that characterize its molecular geometry, frontier molecular orbitals, and charge distribution. The results highlight the linear geometry of the alkyne core and the electron-rich nature of the carbon-carbon triple bond. The presented computational protocol serves as a robust template for future theoretical investigations into this and similar long-chain alkynes. These findings provide a valuable foundation for researchers in drug development and materials science, enabling a more informed approach to the design and synthesis of novel molecules incorporating the alkyne functional group.

References

An In-depth Technical Guide to the Reactivity of the Triple Bond in 3-Tetradecyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the triple bond in 3-tetradecyne, a long-chain internal alkyne. While serving as a model compound, the principles and reactions discussed are broadly applicable to other non-terminal alkynes, which are of interest in synthetic organic chemistry and drug development. This document details key transformations of the alkyne functional group, including synthesis, stereoselective reduction, hydration, and oxidative cleavage. For each reaction, a general experimental protocol is provided, alongside tables summarizing expected products and spectroscopic data for analogous compounds. Visualizations of reaction mechanisms and experimental workflows are presented using Graphviz to facilitate a deeper understanding of the underlying chemical principles.

Introduction

Internal alkynes, characterized by a carbon-carbon triple bond within a carbon chain, are versatile functional groups in organic synthesis. Their linear geometry and the presence of two π-bonds allow for a rich variety of chemical transformations, enabling the construction of complex molecular architectures. This compound (C₁₄H₂₆), a 14-carbon internal alkyne, serves as an excellent model for studying the reactivity of this functional group in a long aliphatic chain. Understanding the specific reactions of the triple bond in such molecules is crucial for their application as intermediates in the synthesis of high-value chemicals, including pharmaceuticals and pheromones. The alkyne moiety is found in several marketed drugs, highlighting its importance in medicinal chemistry.[1] This guide will provide a detailed exploration of the synthesis and key reactions of this compound.

Synthesis of this compound

The synthesis of internal alkynes like this compound can be efficiently achieved through the alkylation of a terminal alkyne, which itself can be derived from acetylene.[2] This common method involves a two-step sequential alkylation of acetylene.

Experimental Protocol: Synthesis of this compound via Alkylation of Acetylene [2]

-

Preparation of Sodium Acetylide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, condense anhydrous ammonia (approx. 200 mL). Add a catalytic amount of iron(III) nitrate. Carefully add sodium metal (1.1 eq) in small pieces until a persistent blue color is observed, indicating the formation of solvated electrons. Then, bubble acetylene gas through the solution until the blue color disappears and a gray-white precipitate of sodium acetylide forms.

-

First Alkylation: To the suspension of sodium acetylide, add 1-bromodecane (1.0 eq) dropwise via a dropping funnel. Allow the reaction to stir at the reflux temperature of liquid ammonia (-33 °C) for 4-6 hours. After the reaction is complete, allow the ammonia to evaporate.

-

Work-up and Isolation of 1-Dodecyne: Carefully add water to the reaction residue to quench any unreacted sodium amide. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-dodecyne. Purify by vacuum distillation.

-

Second Alkylation: Prepare sodium amide in liquid ammonia as described in step 1. Add the purified 1-dodecyne (1.0 eq) to the sodium amide suspension to form the sodium dodecylide. To this, add ethyl bromide (1.1 eq) dropwise and stir for 4-6 hours at -33 °C.

-

Final Work-up and Purification: Following the evaporation of ammonia, perform an aqueous work-up as described in step 3. Purify the crude this compound by vacuum distillation to yield the final product.

Logical Relationship for the Synthesis of this compound

Reactivity of the Triple Bond

The triple bond of this compound is a region of high electron density, making it susceptible to attack by electrophiles. The primary reactions involve the addition across the π-bonds.

Hydrogenation: Stereoselective Reduction to Alkenes and Alkanes

The triple bond of this compound can be fully or partially reduced depending on the catalyst and reaction conditions.

Catalytic hydrogenation over a platinum or palladium catalyst will fully reduce the alkyne to the corresponding alkane, tetradecane.[3]

Experimental Protocol: Complete Hydrogenation to Tetradecane

-

In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the reaction mixture at room temperature until hydrogen uptake ceases.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield tetradecane.

Using a "poisoned" catalyst, such as Lindlar's catalyst, the hydrogenation can be stopped at the alkene stage, yielding the cis-isomer with high stereoselectivity.[3]

Experimental Protocol: Partial Hydrogenation to (Z)-3-Tetradecene

-

To a solution of this compound (1.0 eq) in a solvent like hexane or methanol, add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline; typically 5-10 wt%).

-

Stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature.

-

Monitor the reaction progress by TLC or GC to observe the consumption of the starting material and the formation of the alkene.

-

Upon completion, filter the catalyst through Celite and remove the solvent under reduced pressure to obtain (Z)-3-tetradecene.

The use of sodium or lithium metal in liquid ammonia provides a method for the stereoselective synthesis of the trans-alkene.[3]

Experimental Protocol: Dissolving Metal Reduction to (E)-3-Tetradecene

-

In a three-necked flask fitted with a dry ice condenser, condense anhydrous ammonia.

-

Add small pieces of sodium metal (2.2 eq) until a persistent deep blue color is obtained.

-

Add a solution of this compound (1.0 eq) in a small amount of anhydrous ether dropwise.

-

Stir the reaction mixture for 2-3 hours.

-

Quench the reaction by the careful addition of ammonium chloride.

-

Allow the ammonia to evaporate. Add water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give (E)-3-tetradecyne.

| Reaction | Reagents | Product | Stereochemistry | Representative Yield |

| Complete Hydrogenation | H₂, Pd/C | Tetradecane | N/A | >95% |

| Partial Hydrogenation | H₂, Lindlar's Catalyst | (Z)-3-Tetradecene | cis | ~90-98% |

| Dissolving Metal Reduction | Na, liq. NH₃ | (E)-3-Tetradecene | trans | ~80-90% |

Table 1: Summary of Hydrogenation Reactions of this compound (Yields are for analogous long-chain alkynes).

Workflow for Stereoselective Alkyne Reduction

Hydration: Formation of Ketones

The addition of water across the triple bond, typically catalyzed by acid and a mercury(II) salt, leads to the formation of an enol intermediate, which rapidly tautomerizes to the more stable ketone. For an unsymmetrical internal alkyne like this compound, this reaction will produce a mixture of two ketones: 3-tetradecanone and 4-tetradecanone.

Experimental Protocol: Acid-Catalyzed Hydration

-

To a solution of this compound (1.0 eq) in aqueous ethanol, add a catalytic amount of sulfuric acid and mercury(II) sulfate.

-

Heat the reaction mixture at reflux for several hours.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the mixture, neutralize with sodium bicarbonate, and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting mixture of ketones can be separated by chromatography if desired.

Hydroboration-Oxidation

Hydroboration-oxidation provides an alternative method for the hydration of alkynes. For internal alkynes, this reaction also leads to a mixture of ketones.[4][5]

Experimental Protocol: Hydroboration-Oxidation [1]

-

In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C and add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction to 0 °C and slowly add a solution of 3M aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

-

Stir the mixture at room temperature for 1-2 hours.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the ketone mixture.

| Reaction | Reagents | Products | Representative Yield |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | 3-Tetradecanone & 4-Tetradecanone | ~70-80% (total) |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-Tetradecanone & 4-Tetradecanone | ~70-85% (total) |

Table 2: Summary of Hydration Reactions of this compound (Yields are for analogous internal alkynes).

Oxidative Cleavage

The triple bond of this compound can be cleaved by strong oxidizing agents to produce carboxylic acids.

Ozonolysis followed by an oxidative workup cleaves the triple bond to yield two carboxylic acids. For this compound, this will produce propanoic acid and undecanoic acid.[6]

Experimental Protocol: Ozonolysis [6]

-

Dissolve this compound (1.0 eq) in a solvent such as dichloromethane or methanol in a flask equipped with a gas inlet tube and a vent.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkyne.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add hydrogen peroxide (30% aqueous solution) and allow the mixture to warm to room temperature and stir overnight.

-

Perform an aqueous work-up, extracting the carboxylic acids into an organic solvent. The acids can be separated by distillation or chromatography.

Hot, basic potassium permanganate also cleaves the triple bond to give the corresponding carboxylate salts, which are then protonated upon acidic workup.[7]

Experimental Protocol: Permanganate Oxidation [8]

-

Dissolve this compound (1.0 eq) in a suitable solvent like a mixture of t-butanol and water.

-

Add a solution of potassium permanganate (excess) in water.

-

Heat the reaction mixture to reflux for several hours. A brown precipitate of manganese dioxide will form.

-

Cool the mixture and filter off the manganese dioxide.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acids.

-

Extract the acids with an organic solvent, dry, and concentrate.

| Reaction | Reagents | Products | Representative Yield |

| Ozonolysis | 1. O₃; 2. H₂O₂ | Propanoic Acid & Undecanoic Acid | ~70-90% |

| Permanganate Oxidation | KMnO₄, H₂O, heat; then H₃O⁺ | Propanoic Acid & Undecanoic Acid | ~60-80% |

Table 3: Summary of Oxidative Cleavage Reactions of this compound (Yields are for analogous internal alkynes).

Reaction Pathway for Oxidative Cleavage

Applications in Drug Development

The reactivity of the alkyne functional group makes it a valuable tool in drug discovery and development. The ability to stereoselectively form cis or trans alkenes is particularly important, as the geometry of a double bond can have a profound impact on the biological activity of a molecule. Furthermore, the products of alkyne reactions, such as ketones and carboxylic acids, are common functionalities in drug molecules and can serve as handles for further chemical modification. While this compound itself may not be a direct precursor to a specific drug, the reactions outlined in this guide are fundamental to the synthetic strategies employed in the pharmaceutical industry.

Conclusion

The triple bond in this compound exhibits a rich and versatile reactivity, allowing for its conversion into a variety of other functional groups. Key transformations include stereoselective reduction to both cis and trans alkenes, hydration to form a mixture of ketones, and oxidative cleavage to yield carboxylic acids. The general experimental protocols and reaction summaries provided in this guide offer a solid foundation for researchers and scientists working with long-chain internal alkynes. The principles discussed are highly relevant to the synthesis of complex organic molecules, with potential applications in the development of new therapeutic agents. Further research into the specific reaction kinetics and optimization of conditions for this compound and related compounds will continue to enhance their utility in modern organic synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-Tetradecanone | C14H28O | CID 69418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-TETRADECANONE(629-23-2) 1H NMR [m.chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Synthetic Routes to 3-Tetradecyne: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of 3-Tetradecyne, a valuable internal alkyne in organic synthesis. The primary and most efficient method for synthesizing this compound involves the alkylation of a terminal alkyne's acetylide anion with a primary alkyl halide. This document outlines two principal synthetic pathways, both culminating in the formation of this compound, and provides detailed, step-by-step experimental protocols.

Overview of Synthetic Strategies

The synthesis of this compound is most effectively achieved through a nucleophilic substitution reaction (SN2) between an acetylide anion and a primary alkyl halide.[1] This method is highly favored due to its reliability and the commercial availability of the necessary starting materials. Two viable routes are presented:

-

Route A: The deprotonation of 1-dodecyne followed by alkylation with an ethyl halide.

-

Route B: The deprotonation of 1-butyne followed by alkylation with a 1-bromodecane.

Both routes are based on the same fundamental chemical transformation and are excellent options for producing this compound. The choice between them may depend on the availability and cost of the starting materials.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound. These values are based on analogous, well-established procedures from reputable sources and provide a benchmark for expected outcomes.

| Parameter | Route A: Alkylation of 1-Dodecyne | Route B: Alkylation of 1-Butyne |

| Starting Alkyne | 1-Dodecyne | 1-Butyne |

| Alkylating Agent | Ethyl bromide | 1-Bromodecane |

| Base | n-Butyllithium (n-BuLi) | Sodium amide (NaNH₂) |

| Solvent | Pentane or Hexane | Liquid Ammonia |

| Reaction Temperature | 0 °C to Room Temperature | -33 °C (boiling point of NH₃) |

| Reaction Time | ~6-8 hours | ~2.5 hours |

| Typical Yield | 60-70% | 75-83% |

| Purification Method | Distillation | Distillation |

Experimental Protocols

The following are detailed experimental protocols for the two synthetic routes to this compound.

Protocol 1: Synthesis of this compound via Alkylation of 1-Dodecyne (Route A)

This protocol is adapted from a well-established procedure for the alkylation of a terminal alkyne using n-butyllithium.[2]

Materials:

-

1-Dodecyne (1.0 eq)

-

n-Butyllithium (2.5 M in hexanes, 1.1 eq)

-

Ethyl bromide (1.2 eq)

-

Anhydrous pentane or hexane

-

4 N Hydrochloric acid

-

Anhydrous potassium carbonate

-

Ice bath

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: A dry, three-necked, round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, a reflux condenser with a gas outlet, and a rubber septum is charged with anhydrous pentane (or hexane) and 1-dodecyne (1.0 eq). The flask is flushed with nitrogen and cooled in an ice bath.

-

Deprotonation: A solution of n-butyllithium in hexane (1.1 eq) is added dropwise to the stirred solution via syringe or cannula while maintaining the temperature at 0 °C. The mixture is then allowed to warm to 10 °C and stirred for 30 minutes, during which any initially formed precipitate should dissolve, resulting in a clear yellow solution.

-

Alkylation: The solution is recooled to 0 °C in an ice bath. A solution of ethyl bromide (1.2 eq) in anhydrous pentane is added dropwise with stirring over a 30-minute period. The reaction mixture is then allowed to warm to room temperature. A precipitate will begin to form after approximately one hour.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 6-8 hours. Upon completion, the reaction is carefully quenched by the addition of 4 N hydrochloric acid with cooling in an ice bath.

-

Extraction and Drying: The layers are separated, and the organic phase is washed with water and dried over anhydrous potassium carbonate.

-

Purification: The drying agent is filtered off, and the low-boiling materials are removed by distillation. The residue, which is the crude this compound, is then purified by vacuum distillation.

Protocol 2: Synthesis of this compound via Alkylation of 1-Butyne (Route B)

This protocol is adapted from a classic procedure for the synthesis of an internal alkyne using sodium amide in liquid ammonia.[3]

Materials:

-

Liquid ammonia

-

Sodium metal

-

Acetylene gas (to be converted to 1-butyne in situ or use 1-butyne directly)

-

1-Bromodecane (1.0 eq)

-

Anhydrous diethyl ether

-

Ammonium chloride solution (saturated)

-

6 N Hydrochloric acid

-

10% Sodium carbonate solution

-

Anhydrous potassium carbonate

-

Dry ice/acetone bath

Procedure:

-

Preparation of Sodium Amide: In a three-necked flask equipped with a stirrer and a dry-ice condenser, liquid ammonia is condensed. A catalytic amount of ferric nitrate is added, followed by the portion-wise addition of sodium metal until a persistent blue color is observed, indicating the formation of sodium amide.

-

Formation of Butynyl Sodium: 1-Butyne gas is bubbled through the sodium amide suspension in liquid ammonia. Alternatively, if starting from acetylene, it is first bubbled through the sodium amide to form sodium acetylide, which is then alkylated with ethyl bromide to form 1-butyne in situ. Then, another equivalent of sodium amide deprotonates the 1-butyne to form sodium butynide.

-

Alkylation: 1-Bromodecane (1.0 eq) is added dropwise to the stirred suspension of sodium butynide in liquid ammonia. The reaction mixture is stirred for 2.5 hours.

-

Quenching and Work-up: The reaction is quenched by the careful addition of a saturated ammonium chloride solution. The ammonia is allowed to evaporate.

-

Extraction and Washing: The residue is taken up in diethyl ether and water. The organic layer is separated and washed sequentially with water, 6 N hydrochloric acid, and 10% sodium carbonate solution.

-

Drying and Purification: The organic layer is dried over anhydrous potassium carbonate. After filtration, the solvent is removed by distillation. The crude this compound is then purified by vacuum distillation.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.

Caption: Synthetic pathway for this compound via alkylation of 1-dodecyne.

Caption: Synthetic pathway for this compound via alkylation of 1-butyne.

Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (argon or nitrogen) with extreme care.[4]

-

Sodium amide is a strong base and is highly reactive with water. It should be handled in a well-ventilated fume hood.[5]

-

Liquid ammonia is a corrosive and toxic gas at room temperature and pressure. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Alkyl halides are toxic and should be handled with care.

It is imperative that all reactions are performed by trained personnel in a laboratory setting with appropriate safety measures in place. A thorough risk assessment should be conducted before commencing any experimental work.

References

3-Tetradecyne: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Tetradecyne is a 14-carbon internal alkyne that serves as a valuable and versatile building block in organic synthesis. Its linear carbon chain and the reactivity of the triple bond allow for the strategic introduction of functionality and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for key transformations of this compound, highlighting its utility in the synthesis of high-value compounds such as insect pheromones and functionalized ketones. The presented protocols are based on well-established synthetic methodologies and are intended to serve as a guide for laboratory implementation.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a starting material is crucial for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₆ | --INVALID-LINK-- |

| Molecular Weight | 194.36 g/mol | --INVALID-LINK-- |

| IUPAC Name | Tetradec-3-yne | --INVALID-LINK-- |

| CAS Number | 60212-32-0 | --INVALID-LINK-- |

| Boiling Point | Not available | |

| Density | Not available | |

| Appearance | Not specified (likely a liquid) |

Application Note 1: Stereoselective Synthesis of (Z)-3-Tetradecene via Lindlar Hydrogenation

The stereoselective reduction of alkynes is a cornerstone of modern organic synthesis, enabling the controlled formation of either (E)- or (Z)-alkenes. The partial hydrogenation of an alkyne to a (Z)-alkene is effectively achieved using a "poisoned" catalyst, most notably the Lindlar catalyst. This heterogeneous catalyst, typically composed of palladium on calcium carbonate or barium sulfate treated with lead acetate and quinoline, deactivates the catalyst's activity just enough to prevent over-reduction to the alkane, while favoring syn-addition of hydrogen to the alkyne, yielding the cis-alkene.

(Z)-alkenes are common structural motifs in a variety of natural products, including many insect pheromones. The ability to construct these stereodefined olefins from readily available alkynes like this compound is therefore of significant interest in the synthesis of biologically active molecules for applications in agriculture and pest management.

Experimental Workflow: Lindlar Hydrogenation

Caption: Workflow for the stereoselective reduction of this compound.

Detailed Experimental Protocol: Synthesis of (Z)-3-Tetradecene

Materials:

-

This compound (1.0 g, 5.14 mmol)

-

Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead, 100 mg, 10 wt%)

-

Quinoline (2 drops)

-

Hexane or Ethyl Acetate (50 mL)

-

Hydrogen gas (H₂)

-

Celite or filter aid

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or Parr hydrogenation apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.0 g, 5.14 mmol) and dissolve it in hexane or ethyl acetate (50 mL).

-

Add the Lindlar catalyst (100 mg) and quinoline (2 drops) to the solution.

-

Seal the flask and flush with hydrogen gas.

-

Maintain a positive pressure of hydrogen using a balloon or a Parr apparatus and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, carefully vent the hydrogen and flush the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite or another filter aid to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using hexane as the eluent to yield pure (Z)-3-tetradecene.

-

Dry the purified product over anhydrous sodium sulfate and characterize by NMR, IR, and mass spectrometry.

Expected Outcome:

The reaction is expected to yield (Z)-3-tetradecene with high stereoselectivity.

| Product | Expected Yield | Stereoselectivity | Analytical Data |

| (Z)-3-Tetradecene | >90% | >95% (Z)-isomer | ¹H NMR (CDCl₃): δ 5.4-5.2 (m, 2H), 2.1-1.9 (m, 4H), 1.4-1.2 (m, 14H), 0.9 (t, 3H), 0.85 (t, 3H). ¹³C NMR (CDCl₃): δ 130.5, 129.5, 31.9, 29.6, 29.5, 29.3, 29.2, 22.7, 20.6, 14.1. IR (neat): ~3010, 2955, 2925, 2855, 1655, 1465, 720 cm⁻¹. |

Application Note 2: Synthesis of Tetradecan-4-one via Hydroboration-Oxidation

The hydroboration-oxidation of internal alkynes provides a powerful method for the synthesis of ketones. This two-step process involves the anti-Markovnikov addition of a borane reagent across the triple bond, followed by oxidation of the resulting vinylborane. For internal alkynes, this reaction typically yields a mixture of two ketones if the alkyne is unsymmetrical. However, the regioselectivity can be influenced by the steric bulk of the substituents on the alkyne. With this compound, a mixture of tetradecan-3-one and tetradecan-4-one would be expected. The use of sterically hindered boranes like disiamylborane or 9-BBN can improve regioselectivity. This transformation is valuable for introducing a carbonyl group into a long alkyl chain, creating a key intermediate for further functionalization in drug discovery and materials science.

Logical Relationship: Hydroboration-Oxidation Pathway

Caption: Pathway from this compound to tetradecan-4-one.

Detailed Experimental Protocol: Synthesis of Tetradecan-4-one

Materials:

-

This compound (1.0 g, 5.14 mmol)

-

Borane-tetrahydrofuran complex (1 M solution in THF, 5.14 mL, 5.14 mmol)

-

Tetrahydrofuran (THF), anhydrous (20 mL)

-

Sodium hydroxide (3 M aqueous solution, 5 mL)

-

Hydrogen peroxide (30% aqueous solution, 5 mL)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask (100 mL) with a magnetic stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 g, 5.14 mmol) in anhydrous THF (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-THF complex (5.14 mL of a 1 M solution, 5.14 mmol) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 4 hours.

-

Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution (5 mL).

-

Carefully add the 30% H₂O₂ solution (5 mL) dropwise, ensuring the temperature does not rise significantly.

-

After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether (50 mL) and water (50 mL).

-

Separate the layers, and extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford tetradecan-4-one.

-

Characterize the final product by NMR, IR, and mass spectrometry.

Expected Outcome:

The reaction will produce tetradecan-4-one as the major product, potentially with a smaller amount of tetradecan-3-one.

| Product | Expected Yield | Analytical Data (for Tetradecan-4-one) |

| Tetradecan-4-one | 60-80% | ¹H NMR (CDCl₃): δ 2.40 (t, 2H), 2.38 (t, 2H), 1.6-1.5 (m, 2H), 1.3-1.2 (m, 14H), 1.05 (t, 3H), 0.88 (t, 3H). ¹³C NMR (CDCl₃): δ 211.5, 42.8, 35.8, 31.9, 29.5, 29.4, 29.3, 29.1, 23.9, 22.7, 14.1, 13.9. IR (neat): ~2955, 2925, 2855, 1715 (C=O), 1465 cm⁻¹. |

Conclusion

This compound is a valuable C-14 building block that provides access to important synthetic intermediates. The stereoselective reduction to (Z)-3-tetradecene and the regioselective hydroboration-oxidation to tetradecan-4-one are just two examples of its synthetic utility. These transformations enable the introduction of key structural features found in natural products and other target molecules, making this compound a useful tool for organic chemists in various fields of research and development.

Application Notes and Protocols for the Polymerization of 3-Tetradecyne and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polymerization of alkynes, particularly internal alkynes with long alkyl chains such as 3-tetradecyne, offers a pathway to novel polymeric materials with unique properties. These polymers, characterized by a conjugated backbone and pending alkyl groups, are of significant interest for applications in electronics, advanced materials, and potentially in drug delivery systems where tailored hydrophobicity and backbone rigidity are desired. This document provides an overview of potential polymerization methodologies applicable to this compound and its derivatives, based on established catalytic systems for higher internal alkynes. Due to the limited specific literature on the polymerization of this compound, the following protocols and data are based on analogous systems and general principles of alkyne polymerization.

Potential Catalytic Systems

Several catalytic systems have been successfully employed for the polymerization of internal alkynes. The selection of the catalyst is crucial as it influences the polymer's molecular weight, polydispersity, and stereochemistry. Key catalyst families include:

-

Ziegler-Natta Catalysts: These are heterogeneous or homogeneous catalysts typically based on titanium or other transition metals in combination with an organoaluminum co-catalyst. They are known for their ability to polymerize α-olefins and can be adapted for alkynes.

-

Metathesis Catalysts: Molybdenum and tungsten alkylidyne complexes are effective for alkyne metathesis polymerization. Ring-opening alkyne metathesis polymerization (ROAMP) is a powerful technique for producing cyclic polymers from strained cycloalkynes.

-

Rhodium-Based Catalysts: Rhodium complexes, particularly Rh(I) complexes, are known to catalyze the polymerization of substituted acetylenes, often leading to polymers with high stereoregularity.

-

Tantalum-Based Catalysts: Tantalum halide and alkylidene complexes have been shown to be effective for the polymerization of internal alkynes.

Experimental Protocols

The following are generalized protocols for the polymerization of a long-chain internal alkyne like this compound, based on common practices for similar monomers. Note: These are starting points and may require optimization for this compound and its specific derivatives.

Protocol 1: Ziegler-Natta Catalyzed Polymerization

This protocol describes a typical procedure for the polymerization of an internal alkyne using a classic Ziegler-Natta catalyst system.

Materials:

-

This compound (monomer)

-

Titanium tetrachloride (TiCl₄)

-

Triethylaluminum (Al(C₂H₅)₃)

-

Anhydrous toluene (solvent)

-

Methanol (for quenching)

-

Hydrochloric acid (for catalyst residue removal)

-

Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation:

-

Under an inert atmosphere, add anhydrous toluene to a Schlenk flask.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add TiCl₄ to the toluene with stirring, followed by the dropwise addition of Al(C₂H₅)₃ solution in toluene. The typical Al/Ti molar ratio is between 2 and 4.

-

Age the catalyst mixture at room temperature for 30-60 minutes.

-

-

Polymerization:

-

In a separate Schlenk flask, dissolve this compound in anhydrous toluene.

-

Transfer the prepared catalyst solution to the monomer solution via cannula.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the specified reaction time (e.g., 2-24 hours).

-

-

Termination and Purification:

-

Quench the reaction by slowly adding methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the polymer and wash with a methanol/HCl solution to remove catalyst residues, followed by washing with pure methanol until the filtrate is neutral.

-

Dry the polymer under vacuum at 40-50 °C to a constant weight.

-

Protocol 2: Rhodium-Catalyzed Polymerization

This protocol outlines the use of a Rh(I) catalyst for the polymerization of an internal alkyne, which often provides good control over the polymer structure.

Materials:

-

This compound (monomer)

-

[Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer) or a similar Rh(I) precursor

-

Triethylamine (co-catalyst/base)

-

Anhydrous solvent (e.g., toluene, THF, or chloroform)

-

Methanol (for precipitation)

-

Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

In a Schlenk flask under an inert atmosphere, dissolve the Rh(I) catalyst and triethylamine in the chosen anhydrous solvent.

-

In a separate flask, dissolve this compound in the same solvent.

-

-

Polymerization:

-

Add the monomer solution to the catalyst solution.

-

Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for the desired duration (e.g., 12-48 hours). Monitor the reaction progress by techniques like GPC or NMR if possible.

-

-

Work-up:

-

Precipitate the polymer by adding the reaction solution to a large excess of methanol.

-

Collect the polymer by filtration.

-

Redissolve the polymer in a minimal amount of a good solvent (e.g., chloroform) and re-precipitate into methanol to further purify.

-

Dry the final polymer product under vacuum.

-

Data Presentation

The following tables summarize typical quantitative data that would be collected and analyzed for the polymerization of a long-chain internal alkyne like this compound. The values presented are hypothetical and serve as a template for organizing experimental results.

| Table 1: Ziegler-Natta Polymerization of this compound (Hypothetical Data) | |||||

| Entry | Catalyst System | [M]/[Cat] | Time (h) | Yield (%) | Mn ( g/mol ) |

| 1 | TiCl₄/Al(C₂H₅)₃ | 100 | 6 | 75 | 15,000 |

| 2 | TiCl₄/Al(C₂H₅)₃ | 200 | 6 | 68 | 28,000 |

| 3 | TiCl₄/Al(i-Bu)₃ | 100 | 12 | 82 | 18,500 |

| Table 2: Rhodium-Catalyzed Polymerization of this compound (Hypothetical Data) | |||||

| Entry | Catalyst | [M]/[Cat] | Temp (°C) | Yield (%) | Mn ( g/mol ) |

| 1 | [Rh(nbd)Cl]₂/NEt₃ | 50 | 25 | 92 | 25,000 |

| 2 | [Rh(nbd)Cl]₂/NEt₃ | 100 | 25 | 85 | 45,000 |

| 3 | [Rh(cod)₂]BF₄ | 50 | 40 | 88 | 32,000 |

Visualizations

Polymerization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of poly(this compound).

Caption: General workflow for the synthesis and characterization of poly(this compound).

Ziegler-Natta Polymerization Mechanism

This diagram illustrates a simplified, generally accepted mechanism for Ziegler-Natta polymerization of an alkyne.

Caption: Simplified mechanism of Ziegler-Natta polymerization for an internal alkyne.

Applications in Drug Development

Polymers derived from long-chain alkynes may find applications in drug development, primarily in the formulation and delivery of therapeutic agents.

-

Hydrophobic Drug Encapsulation: The long alkyl side chains of poly(this compound) would impart significant hydrophobicity, making it a candidate for encapsulating poorly water-soluble drugs in nanoparticle or micellar formulations.

-

Controlled Release Matrices: The semi-rigid conjugated backbone combined with flexible side chains could lead to materials with tunable degradation profiles and drug release kinetics when formulated into implants or depots.

-

Bio-conjugation: The polymer backbone could potentially be functionalized post-polymerization to attach targeting ligands or other bioactive molecules, although this would require the introduction of suitable functional groups into the monomer or polymer.

The diagram below outlines the logical relationship for the application of poly(this compound) in drug delivery.

Caption: Potential application of poly(this compound) in drug delivery systems.

Conclusion

The polymerization of this compound and its derivatives represents an area with potential for the development of novel materials. While direct experimental data is scarce, established methods for the polymerization of higher internal alkynes using Ziegler-Natta, rhodium, and other transition metal catalysts provide a strong foundation for future research. The protocols and conceptual frameworks presented here are intended to guide researchers in exploring the synthesis, characterization, and potential applications of this promising class of polymers. Further investigation is required to optimize reaction conditions and fully elucidate the structure-property relationships of poly(this compound) and its derivatives.

Application Notes and Protocols for 3-Tetradecyne in Surface Modification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-tetradecyne in surface modification techniques. While direct literature on the surface modification applications of this compound is limited, this document outlines detailed protocols and potential applications by drawing parallels with similar long-chain internal alkynes and established surface chemistry techniques. The provided protocols are intended as a starting point and will likely require optimization for specific research needs.

Introduction to this compound in Surface Science

This compound is a 14-carbon internal alkyne. Its linear hydrocarbon chain suggests its utility in the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that spontaneously form on a substrate. The internal alkyne group offers a unique site for subsequent chemical modifications, particularly through "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. These characteristics make this compound a molecule of interest for creating functionalized surfaces for applications in biosensing, drug delivery, and cell-material interaction studies.

Key Applications

-

Formation of Self-Assembled Monolayers (SAMs): Thiol-derivatized this compound can form dense, hydrophobic monolayers on gold surfaces. These SAMs can serve as a stable base for further functionalization.

-

"Click" Chemistry Platform: The internal alkyne of this compound can be utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to covalently attach a wide range of molecules, including fluorescent dyes, peptides, and small molecule drugs, to a surface.

-

Biomolecule Immobilization: Surfaces modified with this compound can be used to immobilize biomolecules with high specificity, which is crucial for the development of biosensors and platforms for studying cellular adhesion and signaling.

-

Drug Delivery Systems: Functionalization of nanoparticles or other drug delivery vehicles with this compound could enable the targeted attachment of therapeutic agents or targeting ligands.

Quantitative Data Summary

The following table summarizes expected quantitative data for surfaces modified with a hypothetical thiol-terminated this compound derivative to form a SAM on a gold substrate. These values are illustrative and based on data for similar long-chain alkanethiols. Actual experimental values may vary.

| Parameter | Expected Value | Characterization Technique |

| Water Contact Angle (Advancing) | 105° - 115° | Goniometry |

| Monolayer Thickness | 1.5 - 2.0 nm | Ellipsometry |

| Surface Coverage | 85% - 95% | X-ray Photoelectron Spectroscopy (XPS) |

| Reductive Desorption Potential | -0.8 to -1.0 V (vs. Ag/AgCl) | Cyclic Voltammetry (CV) |

Experimental Protocols

Protocol 1: Formation of a this compound-terminated Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol describes the formation of a SAM using a hypothetical thiol-derivatized this compound (HS-(CH₂)n-C≡C-(CH₂)₉CH₃, where the exact linker 'n' would be determined by synthesis).

Materials:

-

Gold-coated substrate (e.g., glass slide or silicon wafer)

-

Thiol-derivatized this compound

-

Anhydrous ethanol

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

-

Rinse the substrate thoroughly with deionized water.

-

Rinse with ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of the thiol-derivatized this compound in anhydrous ethanol.

-

Immerse the clean, dry gold substrate in the thiol solution.

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

-

Post-Assembly Rinsing:

-

Remove the substrate from the thiol solution.

-

Rinse the surface thoroughly with copious amounts of ethanol to remove any non-chemisorbed molecules.

-

Dry the substrate again under a gentle stream of nitrogen gas.

-

-

Characterization:

-

The resulting SAM can be characterized by contact angle goniometry, ellipsometry, and XPS to confirm its formation and quality.

-

Protocol 2: Surface Functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of an azide-containing molecule (e.g., a fluorescent dye, biotin-azide, or an azide-modified peptide) onto the this compound-terminated SAM.

Materials:

-

This compound-modified substrate (from Protocol 1)

-

Azide-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

-

Nitrogen gas

Procedure:

-

Prepare Click Chemistry Reagents:

-

Prepare a 10 mM stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 500 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

-

Prepare a 100 mM stock solution of THPTA in deionized water.

-

-

Click Reaction:

-

In a clean reaction vessel, add PBS buffer.

-

Add the azide-containing molecule to a final concentration of 100 µM.

-

Add CuSO₄ to a final concentration of 1 mM.

-

Add THPTA to a final concentration of 5 mM.

-

Place the this compound-modified substrate into the solution.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.

-

Gently agitate the reaction mixture at room temperature for 1-2 hours. The reaction should be protected from light.

-

-

Washing:

-

Remove the substrate from the reaction solution.

-

Rinse the substrate sequentially with deionized water, ethanol, and again with deionized water.

-

Dry the functionalized substrate under a gentle stream of nitrogen gas.

-

-

Characterization:

-

Successful functionalization can be confirmed by techniques appropriate for the attached molecule (e.g., fluorescence microscopy for a fluorescent dye, or XPS to detect changes in elemental composition).

-

Visualizations

Application Notes and Protocols for the Hydrogenation of 3-Tetradecyne

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the selective hydrogenation of 3-tetradecyne to (Z)-3-tetradecene (cis-3-tetradecene), a reaction of significant interest in organic synthesis, particularly in the preparation of biologically active molecules and pheromones. Two primary methods are detailed: catalytic hydrogenation using a Lindlar catalyst and a P-2 Nickel catalyst. These methods are favored for their high stereoselectivity in producing the cis-alkene isomer.

Introduction

The selective reduction of alkynes to alkenes is a cornerstone of organic synthesis. For internal alkynes such as this compound, controlling the stereochemistry of the resulting double bond is crucial. Complete hydrogenation leads to the corresponding alkane, tetradecane, while partial hydrogenation can yield either the (Z)- or (E)-alkene. The protocols outlined below focus on the syn-addition of hydrogen across the triple bond, yielding the desired (Z)-3-tetradecene. This is achieved by employing "poisoned" or deactivated catalysts that are highly active for alkyne reduction but show significantly reduced activity towards the resulting alkene, thus preventing over-reduction.[1][2][3][4][5][6]

Key Concepts and Reaction Pathway

The hydrogenation of this compound to (Z)-3-tetradecene involves the addition of one equivalent of hydrogen gas in the presence of a suitable catalyst. The reaction proceeds through a syn-addition mechanism, where both hydrogen atoms add to the same face of the alkyne, resulting in the formation of a cis-alkene.[1][2][4][5]

Caption: Reaction pathway for the hydrogenation of this compound.

Comparative Data of Hydrogenation Protocols

The following table summarizes the key quantitative parameters for the two detailed protocols for the selective hydrogenation of this compound. These values are representative and may require optimization for specific experimental setups.

| Parameter | Protocol 1: Lindlar Catalyst | Protocol 2: P-2 Nickel Catalyst |

| Catalyst | 5% Palladium on Calcium Carbonate, poisoned with lead acetate and quinoline.[2][3] | Nickel Boride (Ni₂B), prepared in situ from Nickel(II) acetate and sodium borohydride.[1][5] |

| Catalyst Loading | 5-10 mol% | 10-20 mol% |

| Substrate | This compound | This compound |

| Solvent | Hexane, Ethyl acetate, or Ethanol | Ethanol or Methanol |

| Temperature | Room Temperature (20-25 °C) | Room Temperature (20-25 °C) |

| Pressure | 1 atm (balloon) or slightly above | 1 atm (balloon) or slightly above |

| Reaction Time | 2-8 hours | 1-4 hours |

| Selectivity (Z:E) | >95:5 | >98:2 |

| Yield of (Z)-3-tetradecene | 85-95% | 90-98% |

Protocol 1: Hydrogenation using Lindlar Catalyst

This protocol describes the selective hydrogenation of this compound to (Z)-3-tetradecene using a commercially available or freshly prepared Lindlar catalyst. The catalyst's "poisoned" nature is crucial for preventing over-reduction to the alkane.[1][2][3][5][6]

Materials

-

This compound

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

-

Quinoline (optional, as an additional poison)

-

Anhydrous solvent (e.g., hexane, ethyl acetate, or ethanol)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Hydrogenation apparatus (e.g., balloon setup or Parr hydrogenator)

-

Magnetic stirrer and stir bar

Experimental Workflow

Caption: Experimental workflow for Lindlar catalyst hydrogenation.

Detailed Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.14 mmol) in an appropriate anhydrous solvent (e.g., 20 mL of hexane).

-

Catalyst Addition: To the solution, add Lindlar's catalyst (e.g., 100 mg, ~10 wt%). If further deactivation is required to improve selectivity, a small amount of quinoline (e.g., 1-2 drops) can be added.

-

Inert Atmosphere: Seal the flask and flush the system with an inert gas (nitrogen or argon) for several minutes to remove oxygen.

-

Hydrogenation: Introduce hydrogen gas to the flask, typically via a balloon or a connection to a hydrogen cylinder. Ensure the system is properly sealed.

-

Reaction: Stir the mixture vigorously at room temperature (20-25 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking aliquots from the reaction mixture. The reaction is typically complete within 2-8 hours.

-

Work-up: Once the reaction is complete (disappearance of the starting material), carefully vent the excess hydrogen and flush the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® or a similar filtration aid to remove the heterogeneous catalyst. Wash the filter cake with a small amount of the solvent used in the reaction.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The crude product, (Z)-3-tetradecene, can be purified by column chromatography on silica gel if necessary, although in many cases the crude product is of sufficient purity for subsequent steps.

Protocol 2: Hydrogenation using P-2 Nickel Catalyst

This protocol outlines the in situ preparation of a P-2 Nickel catalyst and its use for the selective hydrogenation of this compound. P-2 Nickel, a form of nickel boride, often provides excellent selectivity for cis-alkenes and can be a cost-effective alternative to palladium-based catalysts.[1][5] The addition of ethylenediamine can further enhance the selectivity.

Materials

-

This compound

-

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

-

Sodium borohydride (NaBH₄)

-

Anhydrous ethanol or methanol

-

Ethylenediamine (optional, for enhanced selectivity)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

Hydrogenation apparatus

-

Magnetic stirrer and stir bar

Experimental Workflow